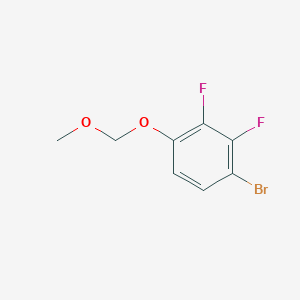
1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene is a chemical compound with the molecular formula C7H5BrF2O . It is a derivative of benzene, which is a colorless liquid with a characteristic sweet smell .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene consists of a benzene ring substituted with bromo, difluoro, and methoxymethoxy groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis
1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene is a white to off-white solid at room temperature . It has a molecular weight of 223.02 g/mol . The compound’s InChI code is 1S/C7H5BrF2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 .Applications De Recherche Scientifique
Synthesis of Isoindoles and Naturally Occurring Compounds
Researchers have developed a two-step synthesis method for 1-substituted 3-alkoxy-1H-isoindoles using 2-(dialkoxymethyl)phenyllithium compounds, which involves Br/Li exchange reactions indicating the utility of bromo-dialkoxymethyl benzenes in synthesizing complex heterocyclic structures (Kuroda & Kobayashi, 2015). Similarly, the total synthesis of biologically active, naturally occurring dibromo compounds starting from methoxymethyl-substituted aryl methyl ethers showcases the role of such compounds in accessing natural product derivatives (Akbaba et al., 2010).
Building Blocks for Molecular Electronics
Bromo-substituted aryl compounds, including those with methoxymethyl groups, have been identified as crucial precursors for the synthesis of molecular wires used in molecular electronics. These compounds facilitate the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting their importance in the development of advanced materials (Stuhr-Hansen et al., 2005).
Electrochemical Methods in Organic Synthesis
Electrochemical bromination techniques have been developed for substrates like 4-methoxy toluene, leading to products such as 3-bromo 4-methoxy benzyl bromide. This method showcases the application of brominated compounds in synthesizing key intermediates through environmentally friendly processes (Kulangiappar et al., 2014).
Fluorinated Polyethers Synthesis
The synthesis and characterization of fluorine-containing polyethers demonstrate the application of bromo and fluoro-substituted benzene derivatives in creating materials with low dielectric properties and high thermal stability. Such materials are essential for various industrial applications, including electronics and coatings (Fitch et al., 2003).
Advanced Organometallic Synthesis
Bromo and trifluoromethyl-substituted benzenes serve as starting materials for organometallic synthesis, enabling the creation of complex molecules through reactions with organometallic intermediates. This highlights the role of such compounds in expanding the toolkit available for synthetic chemists in constructing molecules with precise structural features (Porwisiak & Schlosser, 1996).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
1-bromo-2,3-difluoro-4-(methoxymethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-4-13-6-3-2-5(9)7(10)8(6)11/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCYMKXFMYHYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C(=C(C=C1)Br)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2758581.png)
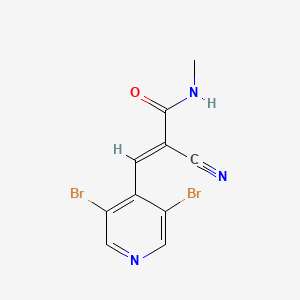

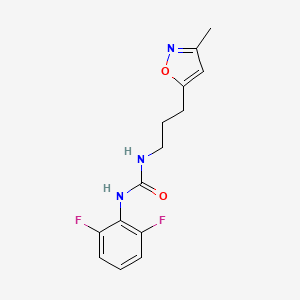
![2,2-Difluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2758589.png)
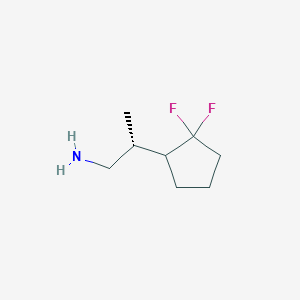
![6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2758592.png)
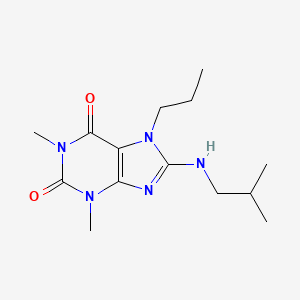
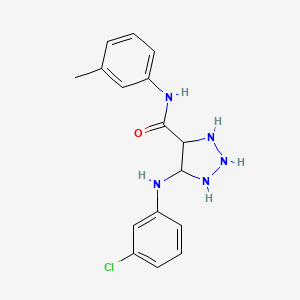
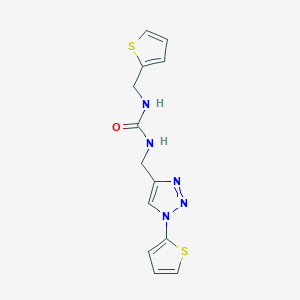
![N-(3-methylisothiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2758596.png)
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2758597.png)
![3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2758598.png)
![1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine](/img/structure/B2758599.png)